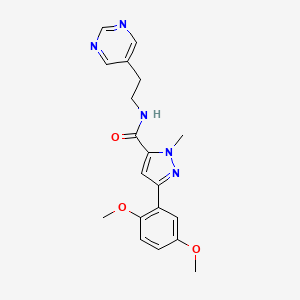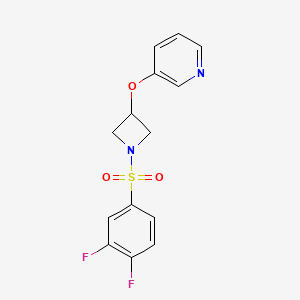![molecular formula C20H20FN3O2S B2672276 (E)-N-[1-[1-(4-氟苯基)-5-甲基吡唑-4-基]乙基]-2-苯基乙烯磺酰胺 CAS No. 1173535-66-4](/img/structure/B2672276.png)
(E)-N-[1-[1-(4-氟苯基)-5-甲基吡唑-4-基]乙基]-2-苯基乙烯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎和镇痛应用
研究表明,与对照或塞来昔布本身相比,与“(E)-N-[1-[1-(4-氟苯基)-5-甲基吡唑-4-基]乙基]-2-苯乙烯磺酰胺”具有相似结构基序的塞来昔布衍生物具有作为抗炎和镇痛剂的潜力。这些化合物表现出显着的活性,而不会对肝脏、肾脏、结肠和大脑造成组织损伤,这表明在治疗炎症和疼痛方面具有治疗潜力(Ş. Küçükgüzel 等人,2013 年)。
抗癌和抗病毒活性
衍生物的合成和表征显示出对 HCV NS5B RdRp 活性的适度抑制,表明具有潜在的抗病毒应用。此外,某些化合物已被筛选用于针对 60 个人类肿瘤细胞系的抗癌活性,证明了这些分子在治疗各种疾病的药物开发中的多功能性(Ş. Küçükgüzel 等人,2013 年)。
抗菌活性
源自该化学结构的化合物已被评估其对各种细菌和真菌的抗菌特性,显示出作为抗菌剂的希望。这进一步扩展了这些分子在开发用于治疗传染病的新疗法中的效用(Nikulsinh Sarvaiya 等人,2019 年)。
Zn2+ 的荧光和检测
该化合物的衍生物已被研究其在创建用于检测 Zn2+ 的荧光复合物中的潜力,为诊断工具的开发和与生物系统中锌相关的研究做出贡献(H. Coleman 等人,2010 年)。
用于治疗应用的酶抑制
乙烯磺酰胺衍生物的合成和评估导致发现新型内皮素受体拮抗剂,表明它们在治疗与内皮素通路相关的疾病(如心血管疾病)方面的潜力(H. Harada 等人,2001 年)。
属性
IUPAC Name |
(E)-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-15(23-27(25,26)13-12-17-6-4-3-5-7-17)20-14-22-24(16(20)2)19-10-8-18(21)9-11-19/h3-15,23H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCLNIUDEVYVMF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2672197.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)
![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)




![Tert-butyl 2-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azepan-4-yl]acetate](/img/structure/B2672207.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2672209.png)

![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)
![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)
